Cas no 414886-77-4 (1-(3-Chloro-benzyl)-piperidin-3-ol)
1-(3-Chloro-benzyl)-piperidin-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-Chloro-benzyl)-piperidin-3-ol
- 414886-77-4
- 1-[(3-chlorophenyl)methyl]piperidin-3-ol
- CS-0363498
- Cambridge id 5267064
- AKOS008953580
- A1-19902
- 1-(3-chlorobenzyl)piperidin-3-ol
- 1-(3-Chlorobenzyl)-piperidin-3-ol
- Oprea1_296254
- DB-237643
- SR-01000202328-1
- SR-01000202328
- AB00078065-01
- Z54753366
-
- MDL: MFCD01452130
- Inchi: 1S/C12H16ClNO/c13-11-4-1-3-10(7-11)8-14-6-2-5-12(15)9-14/h1,3-4,7,12,15H,2,5-6,8-9H2
- InChI Key: NNSOPFLTNRUGBS-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)CN1CCCC(C1)O
Computed Properties
- Exact Mass: 225.0920418Da
- Monoisotopic Mass: 225.0920418Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 23.5Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 344.6±25.0 °C at 760 mmHg
- Flash Point: 162.2±23.2 °C
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
1-(3-Chloro-benzyl)-piperidin-3-ol Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(3-Chloro-benzyl)-piperidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 089716-500mg |
1-(3-Chloro-benzyl)-piperidin-3-ol |
414886-77-4 | 500mg |
£229.00 | 2022-03-01 | ||
| Chemenu | CM371104-1g |
1-(3-Chlorobenzyl)piperidin-3-ol |
414886-77-4 | 95%+ | 1g |
$509 | 2022-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434168-1g |
1-(3-Chlorobenzyl)piperidin-3-ol |
414886-77-4 | 95+% | 1g |
¥4410.00 | 2024-05-14 |
1-(3-Chloro-benzyl)-piperidin-3-ol Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 1-(3-Chloro-benzyl)-piperidin-3-ol
1-(3-Chloro-benzyl)-piperidin-3-ol (CAS No. 414886-77-4): A Comprehensive Overview
1-(3-Chloro-benzyl)-piperidin-3-ol, also known by its CAS number 414886-77-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, with its unique structure and properties, has garnered attention due to its potential applications in drug development and as a building block in synthetic chemistry. In this article, we will delve into the structural characteristics, synthesis methods, pharmacological properties, and current research trends surrounding this compound.
The molecular structure of 1-(3-Chloro-benzyl)-piperidin-3-ol consists of a piperidine ring substituted with a hydroxyl group at the 3-position and a 3-chlorobenzyl group at the 1-position. The piperidine ring is a six-membered saturated ring with one nitrogen atom, which contributes to its amine-like properties. The hydroxyl group introduces hydrophilic characteristics, while the 3-chlorobenzyl substituent adds a hydrophobic aromatic moiety. This combination of functional groups makes the compound versatile for various chemical reactions and biological interactions.
Recent studies have highlighted the importance of 1-(3-Chloro-benzyl)-piperidin-3-ol in medicinal chemistry. Researchers have explored its role as a precursor for synthesizing bioactive molecules, particularly those with potential therapeutic applications. For instance, derivatives of this compound have been investigated for their anti-inflammatory, antioxidant, and neuroprotective properties. These findings underscore the compound's potential as a lead molecule in drug discovery.
The synthesis of 1-(3-Chloro-benzyl)-piperidin-3-ol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable benzyl chloride reacts with an appropriately substituted piperidine derivative. The reaction conditions, such as temperature and solvent choice, play a critical role in ensuring high yields and purity. Recent advancements in catalytic methods have also enabled more efficient and environmentally friendly syntheses of this compound.
In terms of pharmacological activity, 1-(3-Chloro-benzyl)-piperidin-3-ol has shown promising results in preclinical studies. For example, it has demonstrated moderate inhibitory effects on certain enzymes associated with inflammatory pathways. Additionally, its ability to cross cellular membranes suggests potential utility in targeting intracellular disease mechanisms. However, further research is needed to fully understand its pharmacokinetics and toxicity profile.
The application of computational chemistry tools has significantly enhanced our understanding of 1-(3-Chloro-benzyl)-piperidin-3-ol. Molecular docking studies have revealed potential binding modes with various biological targets, providing insights into its mechanism of action. These computational approaches are complemented by experimental validations, ensuring that the findings are both accurate and reliable.
In conclusion, 1-(3-Chloro-benzyl)-piperidin-3-ol (CAS No. 414886-77-4) is a compound with rich chemical properties and promising therapeutic potential. Its unique structure facilitates diverse applications in synthetic chemistry and drug discovery. As research continues to uncover new aspects of its biology and chemistry, this molecule is poised to play an increasingly important role in advancing medical science.
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